REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].OS(O)(=O)=O.[CH3:17]O>>[Br:1][C:2]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][C:3]=1[C:4]([O:6][CH3:17])=[O:5]
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Name
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|
Quantity
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9.3 g
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Type
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reactant
|
Smiles
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BrC1=C(C(=O)O)C=C(C=C1)C
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Name
|
|
Quantity
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100 mL
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Type
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reactant
|
Smiles
|
CO
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
OS(=O)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled to rt
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Type
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CUSTOM
|
Details
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the solvent was removed at reduced pressure
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Type
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DISSOLUTION
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Details
|
The crude residue was dissolved with EtOAc
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Type
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WASH
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Details
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washed with water twice
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous Na2SO4
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Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=O)OC)C=C(C=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |